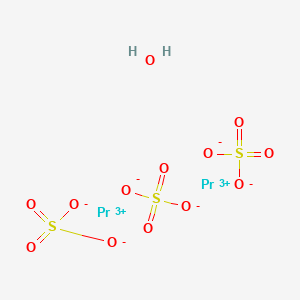

Praseodymium(III) sulfate hydrate

説明

Historical Context of Lanthanide Sulfate (B86663) Investigations

The study of lanthanide sulfates is deeply rooted in the broader history of rare earth element chemistry. The term "lanthanide" itself, derived from the Greek "lanthanein" meaning "to lie hidden," reflects the initial difficulty in separating these chemically similar elements. wikipedia.org The discovery of most rare earths occurred in Ytterby, Sweden, with many named after the village or notable scientists. wikipedia.org

Early investigations into lanthanide compounds were often characterized by the challenge of isolating individual elements. The similar ionic radii of trivalent lanthanide cations (Ln³⁺) result in comparable chemical behaviors, making their separation a significant hurdle. wikipedia.org One of the early methods utilized for separating rare earth elements was based on the differential solubility of their sulfate salts with varying temperatures. wikipedia.org Specifically, the solubility of rare earth sulfates decreases as the temperature increases, a property that was exploited to achieve separations from non-rare earth elements. wikipedia.org

The prediction of elements like promethium (element 61) by chemists such as Bohuslav Brauner in 1902, based on gaps in the properties between known lanthanides like neodymium and samarium, further spurred research into the systematic properties of the entire series, including their sulfates. wikipedia.org

Significance within Inorganic and Materials Chemistry Research

Praseodymium(III) sulfate hydrate (B1144303) is a significant compound in both inorganic and materials chemistry. As a moderately water- and acid-soluble source of praseodymium, it serves as a precursor for various praseodymium-containing materials. attelements.com The sulfate anion is a key component, as most metal sulfate compounds are readily soluble in water, which is advantageous for applications like water treatment. attelements.com

In inorganic chemistry, the study of praseodymium(III) sulfate provides insights into the coordination chemistry and structural diversity of lanthanide compounds. mdpi.comacs.org Praseodymium is known for its ability to exist in different valence states and to exhibit various coordination environments within a crystal lattice. mdpi.com This characteristic makes its compounds, including the sulfate hydrate, subjects of interest for understanding fundamental chemical principles. Research into praseodymium(III) sulfate hydroxide (B78521), for instance, has revealed a three-dimensional framework structure. nih.govnih.gov

In materials chemistry, praseodymium compounds, in general, are valued for their unique optical, magnetic, and catalytic properties. mdpi.comexamples.com Systems containing Pr³⁺ ions can exhibit interesting spectroscopic properties, making them promising for optical and luminescent materials. mdpi.com The ability of praseodymium ions to accommodate oxygen deficiency in oxide systems also leads to potential applications in photocatalysis. mdpi.com While research often focuses on oxides and other forms, the sulfate hydrate can be a key intermediate in the synthesis of these advanced materials. aemree.com

Overview of Academic Research Trajectories for Praseodymium(III) Sulfate Hydrate

Academic research on praseodymium(III) sulfate hydrate has followed several key trajectories, focusing on its synthesis, characterization, and potential applications.

Synthesis and Crystal Structure: A common method for preparing praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O) involves crystallization from a saturated aqueous solution. mdpi.com This can be achieved by dissolving anhydrous praseodymium(III) sulfate or praseodymium oxide in sulfuric acid. wikipedia.orgmdpi.com The resulting light green crystalline solid is characteristic of Pr³⁺-containing compounds. mdpi.com The crystal structure of the octahydrate has been determined to be monoclinic. wikipedia.org

Thermal and Spectroscopic Properties: Significant research has been conducted on the thermal decomposition of praseodymium(III) sulfate octahydrate. mdpi.com Upon heating, it undergoes dehydration, followed by the decomposition of the anhydrous sulfate at higher temperatures. mdpi.com The kinetics of this decomposition have been studied, providing insights into the stability of the compound. mdpi.com Spectroscopic studies, including Raman and Fourier-transform infrared (FTIR) spectroscopy, have been employed to examine the vibrational properties of the compound. mdpi.com

Solution Chemistry and Applications: The behavior of praseodymium(III) sulfate in aqueous solutions has also been a subject of study, particularly concerning its solubility and the formation of complexes. acs.orgacs.org Like other rare earth sulfates, its solubility in water is temperature-dependent. wikipedia.org Research has also explored the use of praseodymium(III) sulfate in the synthesis of other praseodymium compounds and materials. aemree.com For example, it is a potential precursor for creating materials used in high-performance magnets, ceramics, and fluorescent lamps. attelements.com

Data Tables

Table 1: Physical and Chemical Properties of Praseodymium(III) Sulfate and its Hydrates

| Property | Anhydrous (Pr₂(SO₄)₃) | Octahydrate (Pr₂(SO₄)₃·8H₂O) |

| Formula | Pr₂(SO₄)₃ | Pr₂(SO₄)₃·8H₂O |

| Molar Mass | 570.0031 g/mol wikipedia.org | 714.12534 g/mol wikipedia.org |

| Appearance | Whitish-green crystalline solid wikipedia.org | Green crystalline solid wikipedia.org |

| Density | 3.72 g/cm³ wikipedia.org | 2.813 g/cm³ wikipedia.org |

| Crystal Structure | Monoclinic mdpi.com | Monoclinic wikipedia.org |

| Solubility in Water | 113.0 g/L (20 °C) wikipedia.org | Readily soluble attelements.com |

Table 2: Crystallographic Data for Praseodymium(III) Sulfate Octahydrate

| Parameter | Value |

| Crystal System | Monoclinic wikipedia.org |

| Space Group | C2/c mdpi.com |

| a | 1370.0(2) pm wikipedia.org |

| b | 686.1(1) pm wikipedia.org |

| c | 1845.3(2) pm wikipedia.org |

| β | 102.80(1)° wikipedia.org |

| Z | 4 wikipedia.org |

特性

CAS番号 |

20814-03-3 |

|---|---|

分子式 |

H2O13Pr2S3 |

分子量 |

588.0 g/mol |

IUPAC名 |

praseodymium(3+);trisulfate;hydrate |

InChI |

InChI=1S/3H2O4S.H2O.2Pr/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |

InChIキー |

KYTDDRLAQAOSNP-UHFFFAOYSA-H |

正規SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |

製品の起源 |

United States |

Synthetic Methodologies for Praseodymium Iii Sulfate Hydrate

Solution-Based Synthesis Approaches

Solution-based methods are the primary routes for the synthesis of praseodymium(III) sulfate (B86663) hydrate (B1144303), offering control over purity, crystallinity, and hydration state. These techniques typically involve the reaction of a praseodymium salt or oxide with a source of sulfate ions in an aqueous medium.

Precipitation Techniques

Precipitation is a common and effective method for synthesizing praseodymium sulfates. This technique can be tailored to produce either the anhydrous or hydrated forms of the compound.

One established method for producing anhydrous praseodymium(III) sulfate involves the reaction of praseodymium(III) nitrate (B79036) with concentrated sulfuric acid. mdpi.comnih.gov The starting materials for this synthesis include high-purity praseodymium oxide (Pr₆O₁₁), which is first dissolved in concentrated nitric acid to form a praseodymium nitrate solution. mdpi.com The subsequent addition of concentrated sulfuric acid leads to the precipitation of praseodymium(III) sulfate. The resulting precipitate is then subjected to calcination at elevated temperatures (e.g., 500 °C) to remove any adsorbed acid and ensure the formation of the final anhydrous powder product. mdpi.com A yield of 99% of the theoretical value has been reported for this process. mdpi.com

The hydrated forms, particularly the octahydrate, are typically synthesized by direct reaction or crystallization from an aqueous solution. A straightforward approach involves dissolving praseodymium(III) oxide (Pr₂O₃) powder in sulfuric acid. wikipedia.org The resulting solution is then concentrated to induce crystallization of the hydrated salt.

Table 1: Summary of Precipitation Synthesis Parameters

| Starting Praseodymium Salt | Reagent | Product | Post-Treatment | Reference |

| Pr(NO₃)₃ (from Pr₆O₁₁) | H₂SO₄ (conc.) | Pr₂(SO₄)₃ (anhydrous) | Calcination at 500°C | mdpi.com |

| Pr₂O₃ | H₂SO₄ (aq) | Pr₂(SO₄)₃·8H₂O | Crystallization | wikipedia.org |

Hydrothermal and Solvothermal Methods

Hydrothermal synthesis involves carrying out a chemical reaction in an aqueous solution at temperatures above the boiling point of water, contained within a sealed vessel known as an autoclave or a Teflon-lined stainless steel reactor. While this technique is widely used for producing various inorganic materials, including other rare-earth sulfates, its application for the direct synthesis of simple praseodymium(III) sulfate hydrate is not extensively documented in literature. researchgate.net

Research into the hydrothermal treatment of praseodymium salts in the presence of sulfate ions has shown a tendency to form more complex products, such as praseodymium(III) sulfate hydroxide (B78521) (Pr(SO₄)(OH)). nih.govresearchgate.net For example, heating a mixture of praseodymium(III) nitrate hexahydrate, manganese(II) sulfate hydrate, and water at 443 K (170 °C) for 72 hours under hydrothermal conditions yielded light-green prismatic crystals of Pr(SO₄)(OH), not a simple hydrate. nih.govresearchgate.net

Although specific protocols for Pr₂(SO₄)₃·nH₂O are not detailed, the principles of hydrothermal synthesis suggest that by carefully controlling parameters such as pH, temperature, pressure, and reactant concentrations, it could potentially be adapted to target specific hydrate phases.

Controlled Crystallization Strategies

Controlled crystallization is crucial for obtaining high-quality, well-defined crystals of praseodymium(III) sulfate hydrate, particularly the octahydrate form. These strategies typically begin with a saturated aqueous solution of the salt.

A common laboratory-scale method involves preparing a saturated solution by dissolving anhydrous praseodymium(III) sulfate in deionized water at a controlled temperature (e.g., 20 °C). mdpi.com The solution is then placed in a vacuum desiccator, which promotes slow evaporation of the solvent under reduced pressure, leading to the gradual formation of light-green, shiny crystals of praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O). mdpi.com After formation, the crystals are separated from the mother liquor and dried. mdpi.com

It has been noted that crystallization procedures can be optimized through the inclusion of several evaporation and dissolution steps that involve organic chemicals, although specific details of these optimizations are not extensively elaborated. wikipedia.org The general principle of using anti-solvents (miscible organic solvents in which the salt is insoluble) is a common crystallization strategy to induce precipitation and can potentially be used to control crystal size and morphology.

Solid-State Synthesis Routes

Solid-state synthesis, which involves the reaction of solid reactants at high temperatures, is a cornerstone of inorganic materials chemistry. However, this methodology is not a conventional or reported route for the preparation of praseodymium(III) sulfate hydrate. The high temperatures typically required to overcome kinetic barriers and facilitate diffusion in the solid state (often >500 °C) are inherently incompatible with the stability of hydrated compounds, as such conditions would drive off the water of crystallization. chemrxiv.org Synthesis of the anhydrous form from other solids is possible, but the formation of a hydrate requires the presence of water in a liquid or vapor phase under controlled temperature and pressure conditions, which falls outside the typical definition of a solid-state reaction.

Control over Stoichiometry and Hydration States

The specific hydrate of praseodymium(III) sulfate that is formed is highly dependent on the synthesis and storage conditions, particularly temperature and water activity. The anhydrous salt can readily absorb water to form hydrates. wikipedia.org The most commonly synthesized and structurally characterized hydrate is the octahydrate, though a pentahydrate is also known to exist. wikipedia.org

Synthesis of Various Hydration Forms (e.g., Octahydrate, Pentahydrate)

Praseodymium(III) Sulfate Octahydrate (Pr₂(SO₄)₃·8H₂O): The synthesis of the octahydrate is well-established and is the most common form obtained from aqueous solutions at room temperature. As detailed in Section 2.1.3, the standard method is the slow crystallization from a saturated aqueous solution. mdpi.com This can be achieved by dissolving either anhydrous Pr₂(SO₄)₃ or a praseodymium salt like Pr₂O₃ in sulfuric acid, followed by slow evaporation of the water. mdpi.comwikipedia.org The resulting product is a light-green crystalline solid. attelements.com

Praseodymium(III) Sulfate Pentahydrate (Pr₂(SO₄)₃·5H₂O): While the existence of praseodymium(III) sulfate pentahydrate is known, and it is reported to have a monoclinic crystal structure, specific and reproducible synthetic protocols are not well-documented in the surveyed literature. wikipedia.org Generally, lower hydrates of metal salts can be obtained by either crystallizing from solution at higher temperatures (where the lower hydrate is the more stable phase) or by controlled thermal dehydration of a higher hydrate.

However, thermal analysis studies of praseodymium(III) sulfate octahydrate show that its dehydration to the anhydrous form proceeds in a single primary stage, with no stable pentahydrate intermediate being isolated via dynamic heating. mdpi.com Isothermal heating at temperatures as low as 250 °C has been shown to result in complete dehydration to an amorphous product. mdpi.com This suggests that forming the pentahydrate would require precise control of temperature and water vapor pressure, likely through equilibration of the octahydrate over a desiccant under specific conditions, rather than simple thermal decomposition.

Table 2: Known Hydration States and Their Properties

| Compound | Formula | Crystal System | Density (g/cm³) | Reference |

| Praseodymium(III) Sulfate Pentahydrate | Pr₂(SO₄)₃·5H₂O | Monoclinic | 3.713 | wikipedia.org |

| Praseodymium(III) Sulfate Octahydrate | Pr₂(SO₄)₃·8H₂O | Monoclinic | 2.813 | wikipedia.org |

Anhydrous Praseodymium(III) Sulfate Synthesis Pathways

Anhydrous Praseodymium(III) sulfate, Pr₂(SO₄)₃, is a crucial precursor in the synthesis of its hydrated forms and serves as a significant compound in various chemical applications. Its synthesis can be achieved through several distinct pathways, primarily involving chemical precipitation or thermal dehydration.

Chemical Precipitation Method:

A common and effective laboratory-scale synthesis involves the precipitation of praseodymium sulfate from a nitrate solution. nih.gov This method utilizes praseodymium oxide (Pr₆O₁₁), nitric acid, and sulfuric acid as primary reagents. The process begins with the dissolution of praseodymium oxide in concentrated nitric acid to form praseodymium(III) nitrate, Pr(NO₃)₃. Subsequently, concentrated sulfuric acid is introduced to the nitrate solution, leading to the precipitation of anhydrous praseodymium(III) sulfate as a light green powder. nih.gov The reaction yield for this method can be highly efficient, reportedly reaching up to 99% of the theoretical value. nih.gov

Table 1: Reagents for Anhydrous Praseodymium(III) Sulfate Synthesis via Precipitation

| Reagent | Formula | Purity/Concentration |

|---|---|---|

| Praseodymium(VI) Oxide | Pr₆O₁₁ | 99.99% |

| Nitric Acid | HNO₃ | 14.6 mol/L |

| Sulfuric Acid | H₂SO₄ | 17.9 mol/L |

Data sourced from a 2022 study on the synthesis and properties of praseodymium sulfate. nih.gov

Thermal Dehydration Method:

Anhydrous praseodymium(III) sulfate can also be prepared by the thermal decomposition of its hydrated salt, such as praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O). alfa-chemistry.commdpi.com In this process, the hydrated sulfate is heated to a temperature range of 155-260 °C. alfa-chemistry.com Within this range, the water of crystallization is driven off, yielding the anhydrous form. alfa-chemistry.com It is important to control the temperature, as further heating to between 850-950 °C will cause the compound to decompose into praseodymium(III) oxysulfate (Pr₂O₂SO₄). alfa-chemistry.com

Sulfuric Acid Baking:

On an industrial scale, a common method for processing rare earth ores, including those containing praseodymium, is the sulfuric acid bake and leach route. murdoch.edu.au In this process, a rare earth mineral concentrate is reacted with concentrated sulfuric acid at elevated temperatures. This converts the rare earth elements into their respective sulfate forms. murdoch.edu.au The resulting rare earth sulfates, including praseodymium(III) sulfate, are insoluble in the concentrated acid and can be separated for further processing. murdoch.edu.au

Purification and Crystal Growth Techniques

The purification of praseodymium(III) sulfate and the subsequent growth of its hydrated crystals are critical steps for obtaining high-purity material suitable for specialized applications.

Purification by Recrystallization:

Recrystallization is a primary technique for purifying praseodymium(III) sulfate. This method leverages the unique solubility characteristics of rare earth sulfates, whose solubility in water decreases as the temperature increases. alfa-chemistry.comwikipedia.org A technique for purifying rare earth sulfate solutions involves rapid leaching followed by heating. This process causes the purer rare earth sulfate to recrystallize and separate from impurities that remain in the solution. google.com

Crystal Growth of Praseodymium(III) Sulfate Octahydrate:

High-quality, light green, shiny crystals of praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O) can be grown from a saturated aqueous solution. mdpi.comwikipedia.org The general procedure involves the following steps:

Preparation of Saturated Solution: A saturated solution is prepared by dissolving a praseodymium source, such as anhydrous praseodymium(III) sulfate or praseodymium oxide, in deionized water or dilute sulfuric acid, respectively. nih.govwikipedia.org

Crystallization: The saturated solution is allowed to stand at room temperature, often in a vacuum desiccator over a drying agent like calcined silica (B1680970) gel. nih.gov The reduced pressure and controlled environment promote slow evaporation and the formation of well-defined crystals. nih.gov

Harvesting: Once formed, the crystals are separated from the remaining solution (mother liquor), typically by filtration. nih.gov

The resulting octahydrate crystals have a monoclinic crystal structure and are optically biaxial. wikipedia.org

Table 2: Crystallographic and Physical Properties of Praseodymium(III) Sulfate Octahydrate

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C12/c1 |

| Density | 2.813 g/cm³ |

| Refractive Index (nα) | 1.5399 |

| Refractive Index (nβ) | 1.5494 |

| Refractive Index (nγ) | 1.5607 |

Data sourced from the National Research Council (U.S.) and a 2002 redetermination of the crystal structure. wikipedia.org

Advanced Structural Characterization and Analysis

X-ray Diffraction (XRD) Investigations

X-ray diffraction is a primary tool for probing the crystalline structure of materials. By analyzing the patterns of scattered X-rays, researchers can deduce detailed information about the atomic lattice, identify crystalline phases, and assess sample purity.

Single crystal X-ray diffraction offers the most definitive method for determining a compound's crystal structure. For praseodymium(III) sulfate (B86663) octahydrate (Pr₂(SO₄)₃·8H₂O), this technique has been used to establish its Bravais lattice and unit cell parameters. The compound crystallizes in the monoclinic system, a common crystal system for hydrated rare-earth sulfates. wikipedia.org The monoclinic structure indicates that the crystal lattice has three unequal axes with one non-orthogonal angle.

The octahydrate form is optically biaxial, a characteristic consistent with its monoclinic symmetry. wikipedia.org Specific crystallographic data determined from single-crystal analysis are summarized in the table below.

Table 1: Crystallographic Data for Praseodymium(III) Sulfate Octahydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C12/c1 (No. 15) |

| a | 1370.0(2) pm |

| b | 686.1(1) pm |

| c | 1845.3(2) pm |

| β | 102.80(1)° |

| Z (Formula units per cell) | 4 |

| Density (g/cm³) | 2.813 |

Data sourced from reference wikipedia.org.

Powder X-ray diffraction (PXRD) is an essential technique for routine phase identification and the evaluation of material purity. In the study of praseodymium(III) sulfate, PXRD patterns of synthesized Pr₂(SO₄)₃·8H₂O confirmed that the material conformed to the known crystal structure. mdpi.com This verification is achieved by comparing the peak positions and intensities in the experimental diffraction pattern with a reference pattern from a crystallographic database.

Furthermore, PXRD is instrumental in monitoring phase transformations. For instance, upon heating Pr₂(SO₄)₃·8H₂O to 250 °C, PXRD analysis revealed the formation of an X-ray amorphous product. mdpi.comnih.gov This indicates that the dehydration process leads to a loss of long-range crystalline order. mdpi.comnih.gov Researchers also noted that the anhydrous form, Pr₂(SO₄)₃, readily absorbs water from the air, leading to the formation of hydrated phases, which can be observed through changes in the XRD patterns over time. mdpi.com

Rietveld refinement is a powerful analytical method applied to powder diffraction data to refine the crystal structure model. It involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the precise determination of lattice parameters, atomic coordinates, and other structural details.

For anhydrous praseodymium(III) sulfate (Pr₂(SO₄)₃), Rietveld refinement was performed on powder XRD data collected at 150 °C to prevent hydration during the measurement. mdpi.com This analysis confirmed that anhydrous Pr₂(SO₄)₃ crystallizes in a monoclinic structure with the space group C2/c. mdpi.comresearchgate.net The refinement process yielded low R-factors, indicating an excellent fit between the structural model and the experimental data. mdpi.com

Table 2: Refined Crystal Structure Parameters for Anhydrous Pr₂(SO₄)₃ at 150 °C

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 21.6052(4) Å |

| b | 6.7237(1) Å |

| c | 6.9777(1) Å |

| β | 107.9148(7)° |

| Unit Cell Volume (V) | 964.48(3) ų |

Data sourced from references mdpi.comresearchgate.net.

Neutron Diffraction Studies for Light Atom Localization

Neutron diffraction is particularly advantageous for locating light atoms, such as hydrogen, in a crystal structure, a task that is often challenging for X-ray diffraction due to the low scattering power of hydrogen for X-rays. Given that praseodymium(III) sulfate hydrate (B1144303) contains a significant number of water molecules, neutron diffraction would be the ideal technique to precisely determine the positions of the hydrogen atoms and understand the hydrogen bonding network within the crystal lattice. researchgate.net

However, based on a review of available literature, specific experimental studies employing neutron diffraction for the structural analysis of praseodymium(III) sulfate hydrate are not prominently reported. Such a study would provide invaluable details on the orientation of water molecules and the nature of their interaction with the sulfate and praseodymium ions.

Electron Diffraction Techniques for Microstructural Analysis

Electron diffraction is a technique used to study the crystal structure of materials at the micro- and nanoscale. It is often performed within a transmission electron microscope (TEM). Similar to X-ray and neutron diffraction, it can be used to determine lattice parameters and crystal symmetry. While Scanning Electron Microscopy (SEM) has been used to observe the particle morphology of praseodymium(III) sulfate octahydrate, showing highly faceted crystals ranging from 5 to 20 μm, specific studies utilizing electron diffraction for detailed microstructural analysis of this compound are not found in the surveyed literature. nih.gov

In-Situ Structural Studies under Varied Conditions (Temperature, Pressure)

Investigating crystal structures under non-ambient conditions provides critical insights into their stability, phase transitions, and thermal expansion properties.

In-situ X-ray diffraction studies as a function of temperature have been performed on praseodymium(III) sulfate. mdpi.comresearchgate.net To analyze the structure of the anhydrous form without interference from atmospheric water, XRD data for Rietveld refinement were collected at an elevated temperature of 150 °C. mdpi.com High-temperature XRD measurements revealed that upon heating, all cell parameters of anhydrous Pr₂(SO₄)₃ increase. mdpi.comresearchgate.net However, a significant increase in the monoclinic angle β results in the existence of a direction of negative thermal expansion, indicating that the material contracts along a specific crystallographic axis as temperature rises. mdpi.comresearchgate.net

Further isothermal treatments at 250 °C and 350 °C were monitored, with XRD confirming that these temperatures lead to complete dehydration and the formation of an amorphous phase. mdpi.comnih.gov No studies detailing the structural behavior of praseodymium(III) sulfate hydrate under high-pressure conditions were identified in the reviewed sources.

Polymorphism and Phase Transition Research

Praseodymium(III) sulfate and its hydrated forms exhibit complex polymorphic behavior and undergo distinct phase transitions upon changes in hydration level and temperature.

Studies on Structural Transformations upon Dehydration/Rehydration

The hydration state of praseodymium(III) sulfate significantly influences its crystal structure. The octahydrate, Pr₂(SO₄)₃·8H₂O, is a well-characterized form. mdpi.comwikipedia.org The anhydrous form, Pr₂(SO₄)₃, readily absorbs water from the atmosphere, leading to the formation of intermediate hydrated phases. mdpi.com This hygroscopic nature necessitates careful handling during structural analysis to prevent unwanted hydration. mdpi.com

The dehydration of praseodymium(III) sulfate octahydrate has been shown to proceed in a single stage, despite the crystallochemical inequality of the water molecules within the structure. mdpi.comnih.gov This process ultimately leads to the formation of an amorphous phase of anhydrous Pr₂(SO₄)₃. mdpi.com The rehydration of the anhydrous form is a reversible process, with the compound readily taking up water to form its hydrated counterparts. nih.gov The study of dehydration and rehydration cycles is crucial for applications such as thermochemical heat storage, where the reversible absorption and release of water are key processes. nih.gov

Research on various metal sulfates, including rare earth sulfates, has highlighted the influence of the metal cation's ionic radius on the dehydration and rehydration behavior. nih.gov These studies contribute to a broader understanding of the structural transformations in this class of compounds.

Analysis of Temperature-Induced Phase Changes

Temperature plays a critical role in inducing phase transitions in praseodymium(III) sulfate. Upon heating, the octahydrate undergoes dehydration. mdpi.com A low-intensity exothermic peak observed in differential thermal analysis (DTA) curves between 350–370 °C is attributed to the crystallization of the amorphous anhydrous Pr₂(SO₄)₃ that forms after dehydration. mdpi.comnih.gov

The anhydrous form of praseodymium(III) sulfate, Pr₂(SO₄)₃, is stable in an argon atmosphere over a wide temperature range, from 30 to 870 °C. mdpi.comresearchgate.net At temperatures above this, it begins to decompose. americanelements.com The thermal decomposition of the octahydrate has been studied, and its kinetic stability has been compared to that of other rare earth sulfates, such as europium sulfate. mdpi.com

High-temperature X-ray diffraction studies have revealed that anhydrous Pr₂(SO₄)₃ crystallizes in a monoclinic structure with the space group C2/c at 150 °C. mdpi.comresearchgate.netresearchgate.net The cell parameters at this temperature have been determined as follows:

| Cell Parameter | Value |

| a | 21.6052 (4) Å |

| b | 6.7237 (1) Å |

| c | 6.9777 (1) Å |

| β | 107.9148 (7)° |

| V | 964.48 (3) ų |

Table 1: Crystallographic data for anhydrous Pr₂(SO₄)₃ at 150 °C. mdpi.comresearchgate.netresearchgate.net

The thermal expansion of anhydrous Pr₂(SO₄)₃ is highly anisotropic. mdpi.comresearchgate.netresearchgate.net While the cell parameters generally increase with heating, a significant increase in the monoclinic angle β leads to a direction of negative thermal expansion. mdpi.comresearchgate.netresearchgate.net

Coordination Environment Analysis of Pr(III) Ions

The praseodymium(III) ion (Pr³⁺) can exhibit various coordination environments depending on the specific compound and its crystalline form. mdpi.com In praseodymium(III) sulfate hydroxide (B78521), Pr(SO₄)(OH), the Pr(III) ion is coordinated by nine oxygen atoms. nih.govresearchgate.net These oxygen atoms originate from six sulfate groups and three hydroxide anions, resulting in a distorted tricapped trigonal prismatic geometry. nih.govresearchgate.net

Spectroscopic and Electronic Structure Investigations

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy is a powerful tool for investigating the structural arrangement of Praseodymium(III) sulfate (B86663) hydrate (B1144303). By analyzing the vibrational modes of the sulfate (SO₄²⁻) ions and the water of hydration, researchers can deduce information about their symmetry, bonding, and interaction with the Pr³⁺ cation within the crystal lattice.

Infrared (IR) absorption spectroscopy is primarily used to identify the functional groups present in a compound by measuring the absorption of infrared radiation at frequencies corresponding to the fundamental vibrations of molecular bonds. copbela.org For Praseodymium(III) sulfate hydrate, the key functional groups are the sulfate anion (SO₄²⁻) and water molecules (H₂O).

The free sulfate ion possesses Td symmetry, which results in four fundamental modes of vibration: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the solid state, the interaction with the crystal lattice and the Pr³⁺ ions lowers this symmetry, causing the degenerate modes to split and previously IR-inactive modes (like ν₁) to become active. mdpi.com

In studies of anhydrous Praseodymium(III) sulfate, Pr₂(SO₄)₃, which provides a basis for understanding the hydrate, the high wavenumber region of the IR spectrum (above 950 cm⁻¹) is dominated by the stretching vibrations of the SO₄²⁻ ions. mdpi.com A broad band observed around 1010 cm⁻¹ is attributed to the ν₁ vibrational modes, while bands above 1030 cm⁻¹ are related to the antisymmetric stretching (ν₃) vibrations. mdpi.com The ν₄ bending vibrations are located in the range of 575–675 cm⁻¹. mdpi.com The presence of water of hydration in Praseodymium(III) sulfate hydrate would introduce additional broad absorption bands in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations, and a bending vibration around 1600-1630 cm⁻¹.

Table 1: Infrared Absorption Bands for Sulfate Groups in Praseodymium(III) Sulfate (Data based on anhydrous Pr₂(SO₄)₃)

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| ν₁ (S-O symmetric stretch) | ~1010 | Overlapped bands |

| ν₃ (S-O antisymmetric stretch) | >1030 | Antisymmetric stretching |

| ν₄ (O-S-O bend) | 575 - 675 | Bending vibrations |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of the crystal lattice and symmetric molecular modes. In Pr₂(SO₄)₃, group-theoretical analysis predicts the distribution of phonon modes, with specific modes being Raman active. mdpi.com

The high wavenumber part of the Raman spectrum corresponds to the internal vibrations of the sulfate ions. mdpi.com The symmetric stretching (ν₁) vibrations of the SO₄²⁻ group are clearly observed as distinct bands at 1010, 1020, and 1054 cm⁻¹. mdpi.com The splitting of this mode is a direct consequence of the sulfate ions occupying crystallographically non-equivalent sites (C₁ and C₂) within the monoclinic crystal structure. mdpi.com The remaining bands in this region are assigned to antisymmetric stretching (ν₃) vibrations. mdpi.com

The ν₂ bending modes are observed between 380 and 520 cm⁻¹, while the ν₄ bending vibrations appear in the 595–670 cm⁻¹ range. mdpi.com The low-wavenumber region, below 250 cm⁻¹, is characterized by vibrations involving all ions in the structure, including the rotation of SO₄²⁻ groups and the translational vibrations of the structural units, often referred to as lattice modes. mdpi.com

Table 2: Raman Spectroscopy Bands for Praseodymium(III) Sulfate (Data based on anhydrous Pr₂(SO₄)₃)

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 1010, 1020, 1054 | ν₁ (S-O symmetric stretch) |

| >950 (excluding ν₁) | ν₃ (S-O antisymmetric stretch) |

| 595 - 670 | ν₄ (O-S-O bend) |

| 380 - 520 | ν₂ (O-S-O bend) |

| <250 | Lattice modes (rotational/translational) |

Electronic Spectroscopy for f-f Transitions

Electronic spectroscopy investigates the transitions between electronic energy levels within an atom or molecule. For Praseodymium(III) sulfate hydrate, this involves the characteristic 4f-4f transitions of the Pr³⁺ ion. These transitions are relatively sharp and their positions are only slightly influenced by the chemical environment, making them a fingerprint for the ion. nih.gov

UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic transitions. The absorption spectrum of the Pr³⁺ ion in solution shows several bands in the visible range. redalyc.org These bands arise from the excitation of electrons from the ³H₄ ground state to higher energy levels within the 4f shell.

Key absorption bands for aqueous Pr(III) ions are observed at approximately 444 nm, 468 nm, 481 nm, and 589 nm. redalyc.org These correspond to transitions to the ³P₂, ³P₁, ³P₀, and ¹D₂ excited states, respectively. The intensity and exact position of these bands can be subtly affected by the complexation and local environment of the Pr³⁺ ion, a phenomenon known as the nephelauxetic effect. nih.gov

Table 3: Characteristic UV-Vis Absorption Bands for Aqueous Pr(III) Ion

| Wavelength (nm) | Corresponding Transition (from ³H₄ ground state) |

|---|---|

| ~589 | ¹D₂ |

| ~481 | ³P₀ |

| ~468 | ³P₁ |

| ~444 | ³P₂ |

Praseodymium(III) compounds can exhibit luminescence, where the ion absorbs energy (e.g., from a laser) and then emits light as it relaxes from an excited state back to a lower energy level. The emission spectrum provides valuable information about the electronic structure and relaxation pathways. mdpi.comresearchgate.net

For anhydrous Pr₂(SO₄)₃, excitation at 440-450 nm, corresponding to the ³H₄ → ³P₂ transition, results in modest luminescence. mdpi.com The emission spectra, recorded at both room temperature and 77 K, are dominated by a transition from the ³P₀ level. mdpi.comresearchgate.net The most intense emission band is centered around 640 nm, which is assigned to the ³P₀ → ³F₂ transition. mdpi.comresearchgate.net Another notable emission is the ³P₀ → ³H₆ transition. mdpi.com

The exact position of the zero-phonon line (ZPL), which marks the energy difference between the lowest vibrational levels of the excited and ground electronic states, was determined to be at 481 nm at 77 K for anhydrous Pr₂(SO₄)₃. mdpi.comresearchgate.net Pr³⁺ is also known to have another emitting state, ¹D₂, which can lead to emissions at longer wavelengths, though the ³P₀ emissions are often more prominent in sulfate matrices. researchgate.netcapes.gov.br

Table 4: Major Luminescence Emission Bands for Praseodymium(III) Sulfate (Data based on anhydrous Pr₂(SO₄)₃)

| Wavelength (nm) | Assignment (Emission from ³P₀) |

|---|---|

| ~640 | ³P₀ → ³F₂ |

Site-selective spectroscopy is a high-resolution technique used to study materials where the optically active ion (in this case, Pr³⁺) can occupy multiple, slightly different crystallographic environments, or "sites." By using a narrow-band laser to excite a specific subset of ions within one type of site, it is possible to record an emission spectrum that is characteristic of that site alone, eliminating the inhomogeneous broadening caused by the presence of multiple sites.

In the crystal structure of anhydrous Pr₂(SO₄)₃, the sulfate tetrahedra are known to occupy two distinct crystallographic positions, designated as C₁ and C₂. mdpi.com This structural feature implies that the Pr³⁺ ions themselves are also situated in well-defined but potentially non-equivalent environments. This makes Praseodymium(III) sulfate an ideal candidate for site-selective spectroscopy. This technique could resolve the distinct spectral features (absorption and emission lines) associated with Pr³⁺ ions in each unique lattice site, providing precise information about the local symmetry and crystal field at each location. While the crystallographic data strongly supports the applicability of this method, specific site-selective spectroscopic studies on Praseodymium(III) sulfate hydrate are not detailed in the available literature. mdpi.com

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful probes of the local atomic and electronic environment in materials. They rely on the interaction of nuclear or electronic spins with an external magnetic field.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Pr(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a static magnetic field. It is specifically sensitive to species with unpaired electrons, known as paramagnetic centers. nih.gov

The Pr(III) ion has an electronic configuration of [Xe] 4f², resulting in a ³H₄ ground state. As a non-Kramers ion (an ion with an even number of unpaired electrons), Pr(III) centers in a crystal lattice are subject to large zero-field splittings. This phenomenon, coupled with rapid spin-lattice relaxation times, often renders the Pr(III) ion "EPR silent" under standard measurement conditions (e.g., X-band frequencies at room temperature). The EPR signals, if detectable, are typically very broad or require specialized equipment capable of operating at very low temperatures and high frequencies to overcome these challenges.

While specific EPR studies focused solely on praseodymium(III) sulfate hydrate are not extensively documented, studies on other paramagnetic ions in sulfate matrices, such as Fe(III) in triglycine (B1329560) sulfate, demonstrate the utility of EPR in probing the local symmetry and coordination of metal ions. researchgate.net For such systems, a spin Hamiltonian is used to model the experimental spectra and extract key parameters that describe the interaction of the paramagnetic ion with its environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei. In diamagnetic compounds, it provides detailed information about molecular structure and connectivity. However, in paramagnetic compounds like praseodymium(III) sulfate hydrate, the presence of the Pr(III) ion's unpaired electrons dramatically influences the NMR spectra.

The interaction between the paramagnetic center and the surrounding nuclei leads to two primary effects:

Paramagnetic Shifts: The NMR signals of nuclei in the vicinity of the Pr(III) ion experience large shifts from their typical diamagnetic positions. These shifts, which can be to either higher or lower fields, are known as paramagnetic shifts (or contact and pseudocontact shifts). The magnitude and sign of these shifts are highly sensitive to the geometric arrangement of the atoms. nih.gov

Line Broadening: The fluctuating magnetic field from the Pr(III) ion provides an efficient relaxation mechanism for nearby nuclei, causing their NMR signals to become significantly broadened. nih.gov This broadening can sometimes be so severe that signals become undetectable.

Studies on other praseodymium complexes have shown that these paramagnetic effects can be exploited to gain structural information. For instance, in complexes with organic ligands, the shifts and line broadening provide insights into the coordination geometry and the nature of the metal-ligand bonding. nih.gov For praseodymium(III) sulfate hydrate, the ¹H NMR spectrum would be expected to show a significantly shifted and broadened signal for the water molecules, reflecting their coordination to the paramagnetic Pr(III) center.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

In the analysis of praseodymium(III) sulfate hydrate, XPS provides definitive evidence of the +3 oxidation state of praseodymium. The high-resolution spectrum of the Pr 3d core level is characterized by a spin-orbit doublet corresponding to the Pr 3d₅/₂ and Pr 3d₃/₂ components. The energy separation between these two peaks is typically around 20.4 eV. researchgate.net

A key feature in the Pr 3d spectrum is the presence of "shake-off" satellites, which appear at a lower binding energy relative to the main photoemission peaks. researchgate.net These satellites arise from charge transfer effects between the localized 4f orbitals of praseodymium and the 2p orbitals of neighboring oxygen atoms. The intensity ratio of the satellite to the main peak is a characteristic feature that helps confirm the Pr(III) state. researchgate.net

Table 1: Representative Binding Energies for Pr(III) from XPS Analysis

| Spectral Line | Binding Energy (eV) | Feature |

|---|---|---|

| Pr 3d₅/₂ | ~934.0 eV | Main photoemission peak |

| Pr 3d₃/₂ | ~954.4 eV | Main photoemission peak |

| Shake-off Satellite | ~930.0 eV | Satellite structure for Pr 3d₅/₂ |

| Spin-Orbit Splitting | ~20.4 eV | Energy separation between 3d₅/₂ and 3d₃/₂ |

Note: The exact binding energies can vary slightly depending on the specific chemical environment and instrument calibration. Data is based on values reported for Pr(III) in oxide-based systems. researchgate.netresearchgate.net

Theoretical and Computational Spectroscopy

Theoretical calculations and computational modeling are indispensable tools for interpreting experimental spectra and understanding the fundamental electronic structure of materials. For praseodymium sulfate, ab initio (first-principles) calculations have been employed to investigate its band structure. researchgate.netnih.gov

These computational studies reveal critical details about the nature of the electronic bands:

Valence Band: The top of the valence band is found to be dominated by the p-orbitals of the oxygen atoms within the sulfate (SO₄²⁻) anions. researchgate.netnih.gov

Conduction Band: The bottom of the conduction band is primarily formed by the unoccupied d-orbitals of the praseodymium (Pr³⁺) ions. researchgate.netnih.gov

This calculated band structure provides a theoretical foundation for understanding the material's optical properties, such as its photoluminescence. For example, the observed luminescence in the red spectral region, corresponding to the ³P₀ → ³F₂ transition, can be contextualized within this electronic framework. researchgate.netmdpi.com These theoretical models are crucial for assigning observed spectroscopic transitions and predicting the material's response to electronic excitation. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic characteristics of materials like praseodymium(III) sulfate (B86663). By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT allows for the calculation of various electronic properties. For praseodymium compounds, these calculations often incorporate a correction term, such as the Hubbard U, to better describe the strongly correlated 4f electrons of the Pr(III) ion. mdpi.com

DFT calculations have been employed to determine the band structure and density of states (DOS) of anhydrous praseodymium(III) sulfate, providing insights that are extendable to its hydrated forms. mdpi.com The band structure, which plots the electron energy levels against the wavevector in the Brillouin zone, reveals key electronic properties. youtube.com For anhydrous Pr₂(SO₄)₃, calculations indicate it is a direct band gap material, with both the valence band maximum (VBM) and conduction band minimum (CBM) located at the center of the Brillouin zone. mdpi.com

The calculated band gap values are distinct for different electron spin orientations, with a spin-up band gap of 5.47 eV and a spin-down band gap of 5.69 eV. mdpi.com The analysis of the partial density of states (PDOS) further elucidates the atomic orbital contributions to the electronic bands. The top of the valence band is primarily composed of the p orbitals of oxygen atoms, while the bottom of the conduction band is formed by the d orbitals of the Pr³⁺ ions. mdpi.comresearchgate.net Narrow, flat electronic branches observed in the band structure are attributed to the f electronic states of praseodymium. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Band Gap Type | Direct | mdpi.com |

| Spin-Up Band Gap | 5.47 eV | mdpi.com |

| Spin-Down Band Gap | 5.69 eV | mdpi.com |

| Valence Band Top Composition | Oxygen p-orbitals | mdpi.com |

| Conduction Band Bottom Composition | Praseodymium d-orbitals | mdpi.com |

Molecular Dynamics (MD) Simulations for Hydration and Lattice Dynamics

While specific molecular dynamics (MD) simulations for praseodymium(III) sulfate hydrate (B1144303) are not extensively detailed in the provided search results, the principles of this technique are highly relevant. MD simulations model the time-dependent behavior of a molecular system, providing insights into processes like hydration and lattice dynamics. researchgate.netdntb.gov.ua For praseodymium(III) sulfate hydrate, MD could be used to simulate the diffusion of water molecules within the crystal lattice, the stability of the hydration shells around the Pr(III) ions, and the dynamics of the sulfate ions. Such simulations would be invaluable for understanding the mechanisms of dehydration and the structural changes that occur upon heating.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting spectroscopic properties. mdpi.com For anhydrous praseodymium(III) sulfate, ab initio methods have been used to calculate the band gap structure. mdpi.com These calculations are fundamental for interpreting experimental spectra, such as Raman and Fourier-transform infrared (FTIR) absorption, by providing a theoretical basis for the observed vibrational modes. mdpi.com The calculated partial phonon density of states helps to assign specific spectral features to the vibrations of different ions and molecular groups within the crystal, such as the SO₄ tetrahedra. mdpi.com

Ligand Field Theory Applications to Pr(III) Ions

Ligand Field Theory (LFT) is a theoretical framework that builds upon Crystal Field Theory (CFT) to describe the electronic structure of coordination complexes. solubilityofthings.comwikipedia.org LFT considers the interactions between the metal ion's d-orbitals and the orbitals of the surrounding ligands. In the case of praseodymium(III) sulfate hydrate, the ligands are the oxygen atoms from the sulfate groups and the water molecules. The electrostatic field created by these ligands lifts the degeneracy of the Pr(III) ion's f-orbitals, leading to a specific energy level splitting pattern. This splitting is responsible for the characteristic light green color of Pr(III) compounds and their unique spectroscopic properties. mdpi.com The strength of the ligand field influences whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties. libretexts.orglibretexts.org

Predictive Modeling of Structural Stability and Phase Transitions

Predictive modeling, often employing DFT and other computational techniques, can be used to assess the structural stability and potential phase transitions of praseodymium(III) sulfate hydrate. For instance, calculations on anhydrous Pr₂(SO₄)₃ have shown that it crystallizes in a monoclinic structure and exhibits anisotropic thermal expansion. mdpi.com While all cell parameters increase with heating, a significant increase in the monoclinic angle leads to a direction of negative thermal expansion. mdpi.com Such predictive models are vital for understanding the material's behavior under different temperature and pressure conditions and for predicting the structural transformations it may undergo, such as the loss of water molecules to form lower hydrates or the anhydrous form.

Thermodynamic and Kinetic Research on Praseodymium Iii Sulfate Hydrate Systems

Thermal Analysis Methodologies

The thermal behavior of praseodymium(III) sulfate (B86663) hydrate (B1144303) is primarily investigated through thermal analysis techniques. These methods provide insights into the dehydration and decomposition processes, as well as the phase transitions that occur upon heating.

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Mechanisms

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of praseodymium(III) sulfate octahydrate. By monitoring the change in mass as a function of temperature, the distinct stages of dehydration and decomposition can be identified.

The dehydration of Pr₂(SO₄)₃·8H₂O typically occurs in multiple steps. The process involves the sequential loss of water molecules, leading to the formation of lower hydrates and eventually the anhydrous praseodymium(III) sulfate. Further heating at higher temperatures leads to the decomposition of the anhydrous sulfate. mdpi.com The decomposition of anhydrous Pr₂(SO₄)₃ also proceeds in stages, first forming an oxysulfate and then the final oxide product at temperatures exceeding 1100°C. mdpi.com

The thermochemical equations for the decomposition of Pr₂(SO₄)₃·8H₂O upon heating are as follows mdpi.com:

Pr₂(SO₄)₃·8H₂O → Pr₂(SO₄)₃ + 8H₂O

Pr₂(SO₄)₃ → Pr₂O₂SO₄ + 2SO₃

Pr₂O₂SO₄ → Pr₂O₃ + SO₃

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies

Differential scanning calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in praseodymium(III) sulfate hydrate. This technique allows for the determination of the enthalpies of dehydration and decomposition. By analyzing the endothermic and exothermic peaks in a DSC curve, researchers can quantify the energy changes that accompany these processes.

Studies have reported the standard enthalpies of formation for various praseodymium sulfate compounds, which are crucial for understanding their thermodynamic stability. mdpi.com

Simultaneous TGA-DSC-Mass Spectrometry Studies

For a more comprehensive understanding of the decomposition pathway, simultaneous TGA-DSC-Mass Spectrometry (MS) is utilized. This hyphenated technique allows for the simultaneous measurement of mass loss (TGA), heat flow (DSC), and the identification of evolved gaseous products (MS). By correlating the mass loss events with the detection of specific molecules like water (H₂O) and sulfur oxides (SO₂, SO₃) by the mass spectrometer, the decomposition mechanism can be elucidated with high confidence.

Kinetic Studies of Dehydration Processes

The kinetics of the thermal decomposition of Pr₂(SO₄)₃·8H₂O have been investigated by conducting thermal analysis at various heating rates. mdpi.com By applying different kinetic models to the experimental data, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined. These parameters provide valuable information about the energy barriers and the frequency of molecular collisions leading to the dehydration and decomposition reactions.

Solid-state reaction kinetics are often complex and can be described by various models, including nucleation, geometrical contraction, diffusion, and reaction order models. nih.govresearchgate.net The selection of an appropriate model is crucial for accurately describing the reaction mechanism.

Below is a table summarizing the kinetic parameters for the decomposition of praseodymium(III) sulfate octahydrate.

| Reaction Number | Chemical Equation | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) |

| 1 | Pr₂(SO₄)₃·8H₂O → Pr₂(SO₄)₃ + 8H₂O | 6 × 10⁶ | 77 |

| 2 | Pr₂(SO₄)₃ → Pr₂O₂SO₄ + 2SO₂ + O₂ | 8 × 10¹⁰ | 275 |

| 3 | Pr₂O₂SO₄ → Pr₆O₁₁ + SO₂ + O₂ | 1 × 10⁹ | 350 |

| Data sourced from a study by an unspecified author. nih.gov |

Solubility Equilibrium and Solution Chemistry Investigations

Praseodymium(III) sulfate and its hydrates are moderately soluble in water. attelements.comamericanelements.com The solubility of rare earth sulfates, including praseodymium(III) sulfate, generally decreases with increasing temperature. wikipedia.org This property has historically been utilized in separation processes.

The dissolution of praseodymium(III) sulfate in water leads to the formation of hydrated praseodymium(III) ions, [Pr(H₂O)ₙ]³⁺, and sulfate ions, SO₄²⁻. The solution chemistry can be complex, involving the formation of various aquo complexes and potentially ion pairs, depending on the concentration and temperature.

Hydrolysis and Complexation Reactions in Aqueous Media

In aqueous solutions, praseodymium(III) ions can undergo hydrolysis, particularly at higher pH values, to form hydroxide (B78521) species. Praseodymium metal reacts with dilute sulfuric acid to form a green solution containing Pr(III) ions. pilgaardelements.com The reaction of praseodymium metal with hot water is faster than with cold water, producing praseodymium hydroxide. pilgaardelements.com

Under hydrothermal conditions, praseodymium(III) sulfate can react to form praseodymium(III) sulfate hydroxide, Pr(SO₄)(OH). nih.gov In this compound, the praseodymium ion is coordinated by oxygen atoms from both sulfate groups and hydroxide anions, creating a three-dimensional framework. nih.gov

Advanced Materials Science Applications and Research Perspectives

Precursor Material Research in Nanomaterials Synthesis

Praseodymium(III) sulfate (B86663) hydrate (B1144303) serves as a valuable precursor material in the fabrication of specialized nanomaterials. Its controlled decomposition allows for the synthesis of praseodymium-containing materials with tailored properties for various advanced applications.

Praseodymium (Pr³⁺) ions are well-regarded for their unique spectroscopic properties, making them excellent candidates for doping host materials to create luminescent ceramics and phosphors. mdpi.com The doping of materials with praseodymium can induce significant changes in their optical properties, leading to applications in solid-state lighting and displays.

Research into lead lanthanum zirconate titanate (PLZT) ceramics has shown that doping with praseodymium ions can transform the material into an optically active ferroelectric luminophore. mdpi.com When Pr³⁺ ions are introduced into the PLZT ceramic matrix, they create materials capable of emitting red light under UV and blue light excitation. mdpi.com The characteristic 4f transitions of the Pr³⁺ ions are responsible for this luminescence, with emission spectra showing strong bands in the green and red spectral ranges. mdpi.com The intensity of this luminescence can be tuned by adjusting the concentration of the praseodymium dopant. mdpi.com

Table 1: Luminescent Properties of Praseodymium-Doped PLZT Ceramics

| Dopant Concentration (wt.%) | Excitation Wavelength (nm) | Key Emission Bands (nm) | Corresponding Transitions |

|---|

Data synthesized from studies on Pr³⁺-doped PLZT ceramics. mdpi.com

The successful integration of Pr³⁺ ions into various host lattices, such as PLZT, demonstrates the potential for developing novel phosphors and optically active materials. mdpi.com Praseodymium(III) sulfate hydrate can serve as a reliable source of Pr³⁺ ions for these synthesis processes.

Praseodymium oxide (Pr₆O₁₁), a stable oxide of praseodymium, is a material with significant electronic, optical, and chemical properties that make it suitable for use in catalysts and sensors. researchgate.netresearchgate.net While various methods exist for synthesizing praseodymium oxide nanostructures, including precipitation and combustion routes, the thermal decomposition of praseodymium salts is a common strategy. researchgate.netnih.gov

Anhydrous praseodymium(III) sulfate, which can be obtained from its hydrated form, is stable up to high temperatures (around 870 °C in an argon atmosphere), after which it decomposes. mdpi.com This thermal decomposition process can be harnessed to produce praseodymium oxide. The synthesis route often involves the initial formation of a precursor, such as praseodymium hydroxide (B78521), from a praseodymium salt, followed by calcination at elevated temperatures (e.g., 600°C) to yield the desired oxide nanostructures. researchgate.net Although many studies report using praseodymium nitrate (B79036) as the precursor, praseodymium(III) sulfate hydrate represents an alternative and viable starting material for these syntheses. researchgate.netcapes.gov.br

Table 2: Selected Synthesis Methods for Praseodymium Oxide Nanostructures

| Precursor | Method | Resulting Nanostructure | Reference |

|---|---|---|---|

| Praseodymium Nitrate | Modified Polyol Process & Calcination | Polycrystalline Pr₆O₁₁ nanoparticles (~10 nm) | researchgate.net |

| Praseodymium Nitrate | Solvent-less Heat Treatment | Pr₆O₁₁ nanostructures | researchgate.netrsc.org |

Catalysis Research Involving Praseodymium(III) Sulfate Hydrate

The catalytic potential of praseodymium compounds, particularly praseodymium oxide derived from precursors like praseodymium(III) sulfate hydrate, is an active area of investigation. These materials exhibit promising activity in both heterogeneous catalysis and photocatalysis.

Praseodymium oxide (Pr₆O₁₁) nanoparticles have been identified as a novel and efficient nanocatalyst for various organic syntheses. nih.gov Their unique properties facilitate high yields and selectivity in chemical reactions, often under environmentally friendly conditions. For instance, Pr₆O₁₁ nanoparticles have been successfully used as a catalyst in the synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes, demonstrating the synergistic benefits of ultrasound irradiation and hydrotropy to enhance reaction kinetics. nih.gov

Furthermore, praseodymium has been incorporated into more complex catalytic systems. A magnetically separable catalyst was developed by anchoring praseodymium(III) onto cobalt ferrite (B1171679) (CoFe₂O₄) magnetic nanoparticles. This heterogeneous catalyst proved effective for the multi-component synthesis of polyhydroquinoline derivatives and could be easily recovered using an external magnet and reused multiple times with minimal loss of activity. researchgate.net The development of such recyclable catalysts is a key focus in green chemistry. nih.gov

Praseodymium-containing compounds are known to exhibit photocatalytic activity, which is often attributed to the ability of praseodymium ions to accept oxygen deficiencies in oxide systems. mdpi.com The introduction of praseodymium into semiconductor materials like tungsten oxide (WO₃) or titanium dioxide (TiO₂) can significantly enhance their photocatalytic performance.

Doping WO₃ with Pr³⁺ ions has been shown to improve the degradation of organic dyes such as Crystal Violet under UV irradiation. The presence of praseodymium can exist as both Pr³⁺ and Pr⁴⁺. The Pr³⁺ ion can donate an electron to adsorbed oxygen to form a superoxide (B77818) radical, transforming into Pr⁴⁺. Subsequently, Pr⁴⁺ can accept a photogenerated electron from the WO₃ conduction band, reverting to Pr³⁺ and thereby preventing electron-hole recombination and increasing the photoreaction rate. rsc.org A 4% doping of Pr³⁺ in WO₃ resulted in the degradation of 73% of the dye in 80 minutes. rsc.org

Similarly, Pr³⁺-doped TiO₂ catalysts show enhanced photocatalytic activity for dye removal compared to pure TiO₂. researchgate.net The doping shifts the optical absorption edge of TiO₂ to the red, allowing for better absorption of visible light and improving the separation of interfacial charges, which are key factors in enhancing photocatalytic efficiency. researchgate.net

Research into Sorption and Ion Exchange Properties

The separation of rare earth elements is a significant challenge due to their similar chemical properties. Research into selective sorption and ion exchange methods is crucial for their purification. Studies have investigated the use of interpolymer systems, combining cation and anion exchangers, for the selective sorption of neodymium (Nd³⁺) and praseodymium (Pr³⁺) ions.

In one study, industrial sorbents KU-2-8 (a cation exchanger) and AV-17-8 (an anion exchanger) were used to create interpolymer systems with varying molar ratios. nih.gov The sorption behavior was tested in both static (without mixing) and dynamic (with mixing) modes. While dynamic conditions led to a high degree of extraction for both ions (up to 99.36% for Pr³⁺), it did not result in significant selectivity. nih.govpreprints.org However, under static conditions, the system showed greater selectivity for neodymium over praseodymium. nih.gov

Table 3: Sorption Efficiency of Pr³⁺ and Nd³⁺ by an Interpolymer System (KU-2-8 and AV-17-8)

| System Ratio (Cation:Anion) | Mode | Pr³⁺ Extraction (%) | Nd³⁺ Extraction (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| 4:2 | Dynamic | 99.36 | 95.67 | Low (favors Pr³⁺ by 3.93%) | nih.govpreprints.org |

| 3:3 | Dynamic | 81.33 | 79.00 | Low (favors Pr³⁺ by 2.96%) | nih.govpreprints.org |

| 4:2 | Static | 19.33 | 24.00 | Higher (favors Nd³⁺ by 24.16%) | nih.govpreprints.org |

These findings indicate that the sorption conditions, particularly the use of static versus dynamic modes, can be manipulated to achieve selective separation of praseodymium and neodymium ions. nih.govpreprints.org

Integration into Advanced Functional Materials Research

Praseodymium(III) sulfate hydrate is a subject of investigation in materials science due to the unique electronic and magnetic properties conferred by the praseodymium ion (Pr³⁺). The specific hydrate form, most commonly praseodymium(III) sulfate octahydrate, influences the crystal structure and, consequently, its functional properties. Research is primarily directed towards its potential in optical and magnetic applications, leveraging the distinct characteristics of the Pr³⁺ ion's 4f electron shell.

Research into Optical Materials

The integration of praseodymium(III) sulfate hydrate into optical materials research is centered on its distinctive spectroscopic properties, which originate from the electron transitions within the 4f orbitals of the Pr³⁺ ion. mdpi.com As a trivalent lanthanide ion, Pr³⁺ possesses a peculiar electronic structure that makes its compounds, including the sulfate, promising candidates for luminescent and optical materials. mdpi.com

The hydrated form of the compound, praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O), presents as light green, shiny crystals. mdpi.com The color itself is a characteristic of Pr³⁺-containing compounds. mdpi.com The crystal structure of the octahydrate is monoclinic and optically biaxial, a property that is significant for applications in nonlinear optics. wikipedia.org The presence of water molecules in the crystal lattice, however, can influence luminescence. The O-H vibrations from coordinated water molecules can quench luminescence through non-radiative relaxation processes, which is a critical consideration in the design of efficient optical materials. mdpi.com

Research on the anhydrous form, Pr₂(SO₄)₃, provides further insight into the compound's luminescent potential. Studies have identified a maximum luminescent band at 640 nm, which is assigned to the ³P₀ → ³F₂ electronic transition of the Pr³⁺ ion. researchgate.net The assignment of this and other emission bands is aided by the analysis of the f-f energy levels of the praseodymium ion. mdpi.com For instance, other common emission bands in praseodymium compounds result from transitions such as ¹D₂ → ³H₄ and ³P₀ → ³H₆. mdpi.com The specific transitions and their intensities can be influenced by the crystal field environment surrounding the Pr³⁺ ion. mdpi.com

The synthesis method and resulting crystal quality are paramount for optical applications. Praseodymium(III) sulfate octahydrate crystals can be grown from a saturated aqueous solution prepared by dissolving the anhydrous form in water. mdpi.com The high hygroscopicity of sulfate compounds can complicate their synthesis and use in precise optical technologies, making controlled synthesis a key area of study. mdpi.com

Crystallographic and Optical Properties of Praseodymium(III) Sulfate Hydrates

| Property | Value | Compound | Citation |

|---|---|---|---|

| Crystal System | Monoclinic | Pr₂(SO₄)₃·8H₂O | wikipedia.org |

| Space Group | C12/c1 (No. 15) | Pr₂(SO₄)₃·8H₂O | wikipedia.org |

| Refractive Indices | n_α = 1.5399 | Pr₂(SO₄)₃·8H₂O | wikipedia.org |

| n_β = 1.5494 | |||

| n_γ = 1.5607 | |||

| Optical Character | Biaxial | Pr₂(SO₄)₃·8H₂O | wikipedia.org |

| Appearance | Light green crystalline solid | Pr₂(SO₄)₃·8H₂O | mdpi.com |

| Principal Luminescence | ~640 nm (³P₀ → ³F₂) | Pr₂(SO₄)₃ (anhydrous) | researchgate.net |

Emerging Research Directions and Future Outlook

Integration with Advanced Characterization Techniques

A deeper understanding of the structure-property relationships in Praseodymium(III) sulfate (B86663) hydrate (B1144303) is crucial for its future application. While conventional techniques like X-ray diffraction (XRD), Raman and Fourier-transform infrared (FTIR) spectroscopy, and thermal analysis have provided a solid foundation, the integration of more advanced characterization methods is a key emerging direction. mdpi.comresearchgate.net

For instance, the use of synchrotron radiation offers capabilities far beyond laboratory X-ray sources. Its high intensity, brilliance, and tunable energy could enable highly detailed structural analysis, including precise determination of electron density distribution and the study of subtle phase transitions in real-time. desy.dedesy.de Although specific synchrotron studies on Praseodymium(III) sulfate hydrate are not yet prominent in the literature, research on other praseodymium compounds, such as Pr₃Fe₅O₁₂, has demonstrated the power of synchrotron radiation in resolving complex crystal structures. nih.gov Applying this technique to the hydrated sulfate could provide unprecedented insight into the coordination of water molecules and the nature of the Pr-O-S linkages, which govern many of its properties.

Other advanced techniques can further elucidate the compound's characteristics. High-resolution transmission electron microscopy (HRTEM) can be used to visualize the crystal lattice directly, while advanced thermal analysis methods, such as high-resolution thermogravimetric analysis (TGA), can provide more detailed kinetic information about its dehydration and decomposition processes. mdpi.com

Table 1: Advanced Characterization Techniques and Potential Insights

| Technique | Potential Information Gained for Praseodymium(III) Sulfate Hydrate |

|---|---|

| Synchrotron Radiation XRD | Precise crystal structure refinement, in-situ studies of phase transitions under temperature or pressure, and detailed analysis of atomic displacement parameters. desy.denih.govresearchgate.net |

| Raman/FTIR Spectroscopy | Examination of the vibrational properties of sulfate groups and water molecules, providing insight into bonding and structural changes during dehydration. mdpi.comresearchgate.net |

| Thermal Analysis (TGA/DSC) | Determination of dehydration steps, thermal stability limits, and the kinetics of thermal decomposition. mdpi.comresearchgate.net |

| Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy | Identification of energy levels and luminescent transitions, crucial for evaluating its potential in optical applications. mdpi.comresearchgate.net |

Exploration of Novel Synthetic Pathways

Current synthesis of Praseodymium(III) sulfate hydrate typically involves conventional methods such as precipitation from aqueous solutions or crystallization by dissolving praseodymium oxide in sulfuric acid. mdpi.comwikipedia.org While effective, these methods offer limited control over particle size, morphology, and purity.

Future research is expected to focus on novel synthetic pathways that provide greater control over the final product's characteristics. These may include:

Hydrothermal Synthesis: This method, which involves crystallization from a heated aqueous solution under pressure, has been successfully used to create related compounds like praseodymium(III) sulfate hydroxide (B78521) and praseodymium oxide nanoparticles. nih.govresearchgate.netnih.gov Applying hydrothermal techniques to the synthesis of Praseodymium(III) sulfate hydrate could yield highly crystalline powders with uniform particle size, which is advantageous for many applications.

Sol-Gel Method: This technique allows for the synthesis of materials at lower temperatures and offers excellent control over the chemical composition and microstructure of the final product.

Sonochemical Synthesis: The use of ultrasound irradiation can drive chemical reactions and has been shown to produce nanostructured materials. This approach could be used to synthesize nanocrystalline Praseodymium(III) sulfate hydrate with unique properties. nih.gov

Table 2: Comparison of Synthetic Pathways

| Synthesis Method | Description | Potential Advantages for Praseodymium(III) Sulfate Hydrate |

|---|---|---|

| Precipitation/Crystallization | Dissolving a praseodymium salt or oxide in sulfuric acid, followed by precipitation or evaporation to form crystals. mdpi.comwikipedia.org | Simple, well-established, and suitable for producing large quantities. |

| Hydrothermal Synthesis | Crystallization from a sealed, heated aqueous solution. nih.govresearchgate.net | Can produce highly crystalline materials with controlled morphology and size. |

| Ultrasound-Assisted Synthesis | Utilizes acoustic cavitation to induce the formation of the compound, often yielding nanoparticles. nih.gov | Environmentally friendly, rapid reaction times, and produces nanostructured materials. |

Interdisciplinary Research with Theoretical Physics and Materials Engineering

The future of Praseodymium(III) sulfate hydrate research lies at the intersection of chemistry, theoretical physics, and materials engineering. The unique electronic configuration of the Pr³⁺ ion makes it a fascinating subject for theoretical modeling. mdpi.com

Recent studies on anhydrous praseodymium sulfate have employed ab initio calculations based on density functional theory (DFT) to evaluate its band gap structure. mdpi.comresearchgate.net These theoretical investigations revealed that the top of the valence band is dominated by the p-electrons of oxygen, while the bottom of the conduction band is formed by the d-electrons of the Pr³⁺ ions. mdpi.comresearchgate.net Extending these theoretical studies to the hydrated form is a logical next step. Such calculations can predict optical, magnetic, and electronic properties, guiding experimental work and accelerating the discovery of new applications.

From a materials engineering perspective, the compound's properties, such as its strong luminescence and anisotropic thermal expansion, are of significant interest. mdpi.comresearchgate.net Collaboration between materials engineers and chemists can drive the incorporation of Praseodymium(III) sulfate hydrate into novel devices. For example, its luminescent properties could be harnessed in the development of specialized phosphors or optical sensors. mdpi.com Its unusual thermal expansion, where the material expands along some crystal axes while contracting along another upon heating, could be exploited in the design of composite materials with tailored thermal expansion characteristics. mdpi.comresearchgate.net

Challenges and Opportunities in Praseodymium(III) Sulfate Hydrate Research

Despite its promise, research into Praseodymium(III) sulfate hydrate faces several challenges that also create opportunities for innovation.

Challenges:

Hygroscopicity: Like many inorganic sulfates, Praseodymium(III) sulfate is hygroscopic, meaning it readily absorbs water from the atmosphere. mdpi.com This complicates its synthesis, storage, and handling, particularly for applications in precise electronic and optical technologies where water content must be strictly controlled.

Thermal Stability: The hydrated form loses water upon heating, which can lead to the destruction of the crystal structure and the formation of an amorphous product before it recrystallizes into the anhydrous form. mdpi.com This thermal instability limits its processing temperature and applications in high-temperature environments.

Cost and Availability: Praseodymium is a rare-earth element, and its cost can be a limiting factor for large-scale applications compared to more common materials.

Opportunities:

Optical and Luminescent Materials: The most significant opportunity lies in exploiting the sharp and distinct luminescent transitions of the Pr³⁺ ion. mdpi.com Research into doping different host materials with Praseodymium(III) sulfate could lead to new phosphors for solid-state lighting, displays, and security inks.

Catalysis: The ability of praseodymium to exist in multiple valence states suggests potential applications in catalysis. While research has focused more on praseodymium oxides, the sulfate could offer unique catalytic activity in specific organic reactions. nih.gov

Materials with Anisotropic Properties: The strongly anisotropic thermal expansion is a fascinating property that could be harnessed. mdpi.comresearchgate.net This could lead to the development of materials for precision instruments or sensors where directional response to temperature changes is required.

Fundamental Research: The complexity of its crystal structure and thermal behavior provides a rich field for fundamental solid-state chemistry and physics research. mdpi.com Overcoming the challenge of its hygroscopicity, for example, could lead to new encapsulation or surface modification techniques applicable to a wide range of materials.

Q & A

Q. What are the standard synthetic routes for preparing Praseodymium(III) sulfate hydrate, and how does hydration state influence crystallization?

Q. How should researchers handle and store Praseodymium(III) sulfate hydrate to prevent decomposition?

The compound is hygroscopic and sensitive to moisture. Storage in airtight containers under inert gas (e.g., argon) at 4°C minimizes hydrolysis. Avoid prolonged exposure to temperatures >100°C, as this may cause dehydration or sulfate group decomposition . Gloveboxes or desiccators with silica gel are recommended for handling .

Q. What spectroscopic methods are suitable for characterizing Praseodymium(III) sulfate hydrate?

- IR/Raman Spectroscopy : Identifies sulfate vibrational modes (ν₃(SO₄²⁻) ~1100 cm⁻¹) and hydration-sensitive O–H stretches (3000–3500 cm⁻¹) .

- XRD : Confirms crystalline phase (octahydrate structure matches JCPDS 24-1032) .

- Thermogravimetric Analysis (TGA) : Quantifies hydration states by mass loss between 50–200°C (e.g., 8H₂O in octahydrate) .

Advanced Research Questions

Q. How do discrepancies in reported hydration states (e.g., x = 4 vs. 8) arise, and how can they be resolved experimentally?

Hydration state variability stems from synthesis conditions (e.g., humidity, solvent purity). To resolve contradictions:

Q. What role does Praseodymium(III) sulfate hydrate play in catalytic or magnetic studies, and how can experimental design optimize its performance?

Praseodymium sulfates exhibit unique 4f-electron configurations useful in: